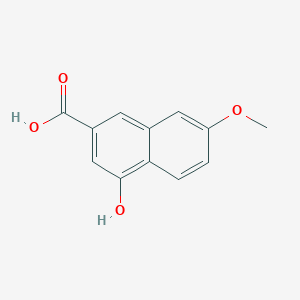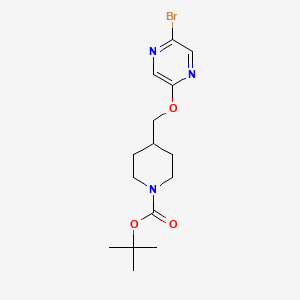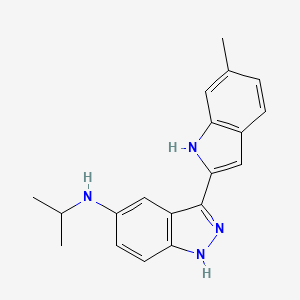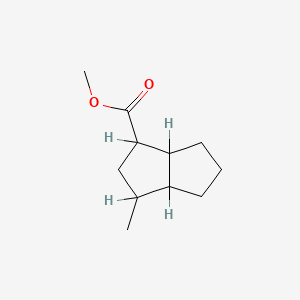
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the ester group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Applications De Recherche Scientifique
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing enzyme activity or receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: This compound has a similar bicyclic structure but differs in functional groups.
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, octahydro-7-methyl-3-methylene-: Another bicyclic compound with different substituents.
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-: A naphthalene derivative with a similar core structure.
Uniqueness
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate is unique due to its specific ester functional group and the arrangement of its bicyclic structure
Propriétés
Numéro CAS |
54644-24-5 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7-6-10(11(12)13-2)9-5-3-4-8(7)9/h7-10H,3-6H2,1-2H3 |
Clé InChI |
SJGBAOXNSRAMEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2C1CCC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


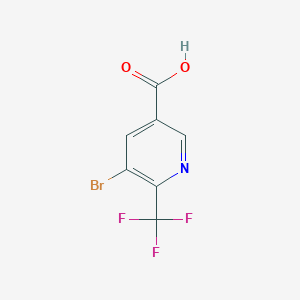

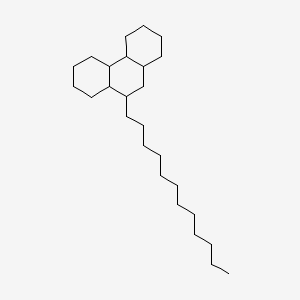
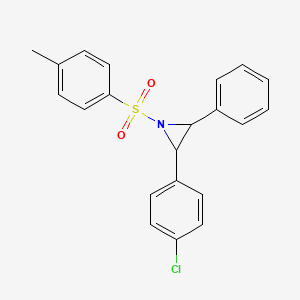
![2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B13937004.png)
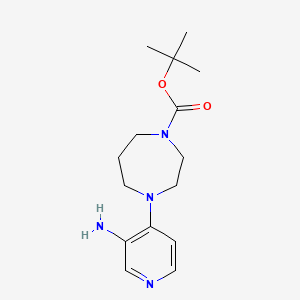
![6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13937010.png)
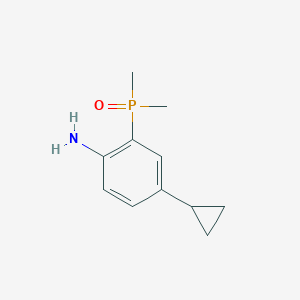

![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)
